

Spectroscopic Profile of 4-Methylthiosemicarbazide: An In-Depth Technical Guide

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Compound of Interest

Compound Name: 4-Methylthiosemicarbazide

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Introduction

4-Methylthiosemicarbazide ($\text{CH}_3\text{NHC}(\text{S})\text{NHNH}_2$) is a derivative of thiosemicarbazide and a versatile building block in synthetic organic chemistry.^[1] Its unique structural features, comprising a reactive hydrazine moiety, a thiocarbonyl group, and a methylamino group, make it a valuable precursor for the synthesis of a wide array of heterocyclic compounds and coordination complexes.^{[1][2]} These derivatives have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities, including antimicrobial, anticancer, and antiviral properties, as well as their utility in the development of herbicides.^{[1][3][4][5]}

A thorough understanding of the spectroscopic characteristics of **4-Methylthiosemicarbazide** is paramount for researchers in drug discovery and chemical synthesis. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed fingerprint of the molecule's structure, enabling unambiguous identification, purity assessment, and elucidation of its electronic and vibrational properties. This technical guide provides a comprehensive analysis of the NMR, IR, and Mass spectroscopic data of **4-Methylthiosemicarbazide**, offering insights into the interpretation of its spectral features and outlining the experimental protocols for data acquisition.

Molecular Structure and Spectroscopic Correlation

The molecular structure of **4-Methylthiosemicarbazide** is key to interpreting its spectroscopic data. The molecule possesses several key functional groups that give rise to characteristic signals in different spectroscopic techniques:

- **N-H protons:** The molecule has three N-H protons, two on the terminal hydrazine nitrogen (NH_2) and one on the methyl-substituted nitrogen (NH-CH_3). These protons are exchangeable and their signals in NMR can be influenced by the solvent and temperature.
- **C-H protons:** The methyl group ($-\text{CH}_3$) provides a distinct signal in the ^1H NMR spectrum.
- **C=S group:** The thiocarbonyl group has a characteristic stretching vibration in the IR spectrum.
- **C-N bonds:** The various C-N bonds also exhibit characteristic vibrations in the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **4-Methylthiosemicarbazide**, both ^1H and ^{13}C NMR provide crucial structural information.

^1H NMR Spectroscopy

The ^1H NMR spectrum of **4-Methylthiosemicarbazide**, typically recorded in a solvent like DMSO-d_6 , reveals the different types of protons present in the molecule and their chemical environment.^[6]

Experimental Protocol: ^1H NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **4-Methylthiosemicarbazide** in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d_6). The choice of DMSO-d_6 is advantageous as it can solubilize the compound and its N-H proton signals are less prone to rapid exchange compared to protic solvents.
- **Instrumentation:** Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
- **Data Acquisition:** Record the spectrum at room temperature. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak of DMSO- d_6 ($\delta \approx 2.50$ ppm).

^1H NMR Data Summary

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.2	Singlet (broad)	1H	NH
~4.5	Singlet (broad)	2H	NH ₂
~2.8	Doublet	3H	CH ₃

Interpretation of the ^1H NMR Spectrum:

- The broad singlet at approximately 8.2 ppm is attributed to the proton attached to the nitrogen adjacent to the methyl group (NH). Its broadness is a result of quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding.
- The broad singlet around 4.5 ppm corresponds to the two protons of the terminal amino group (NH₂). The broadness is also due to nitrogen's quadrupolar moment and exchange phenomena.
- The doublet observed at approximately 2.8 ppm is characteristic of the methyl group protons (CH₃) coupled to the adjacent NH proton.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum provides information about the carbon skeleton of **4-Methylthiosemicarbazide**.

Experimental Protocol: ^{13}C NMR Spectroscopy

The experimental protocol for ^{13}C NMR is similar to that of ^1H NMR, with the primary difference being the longer acquisition times required due to the lower natural abundance of the ^{13}C isotope.

¹³C NMR Data Summary

Chemical Shift (δ, ppm)	Assignment
~182	C=S
~31	CH ₃

Interpretation of the ¹³C NMR Spectrum:

- The signal in the downfield region, around 182 ppm, is characteristic of a thiocarbonyl carbon (C=S).^[7] This significant deshielding is due to the electronegativity of the sulfur atom and the double bond character.
- The upfield signal at approximately 31 ppm is assigned to the carbon of the methyl group (CH₃).^[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).

Experimental Protocol: IR Spectroscopy

- Sample Preparation:** Prepare a KBr pellet by mixing a small amount of **4-Methylthiosemicarbazide** with dry potassium bromide (KBr) powder and pressing it into a thin, transparent disk. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation:** Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:** Record the spectrum typically in the range of 4000-400 cm⁻¹.

IR Data Summary

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-3100	Strong, Broad	N-H Stretching (NH and NH ₂)
~2950	Medium	C-H Stretching (CH ₃)
~1620	Strong	N-H Bending
~1550	Strong	C-N Stretching
~1250	Strong	C=S Stretching

Interpretation of the IR Spectrum:

- The broad and strong absorption band in the 3300-3100 cm⁻¹ region is characteristic of the N-H stretching vibrations of both the primary amine (NH₂) and the secondary amine (NH) groups. Hydrogen bonding contributes to the broadening of this band.
- The medium intensity band around 2950 cm⁻¹ is due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl group.
- The strong band at approximately 1620 cm⁻¹ is attributed to the N-H bending vibration.
- The absorption at around 1550 cm⁻¹ is assigned to the C-N stretching vibration.
- A strong band in the region of 1250 cm⁻¹ is indicative of the C=S stretching vibration, a key characteristic of thiosemicarbazides.[9]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of the compound. The molecular weight of **4-Methylthiosemicarbazide** is 105.17 g/mol .[10]

Experimental Protocol: Mass Spectrometry

- Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography

(LC-MS).

- **Ionization:** Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques. EI is often used for volatile compounds and provides detailed fragmentation information. ESI is a softer ionization technique suitable for less volatile or thermally labile compounds.
- **Mass Analysis:** The ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight).

Mass Spectrometry Data Summary (Expected Fragmentation)

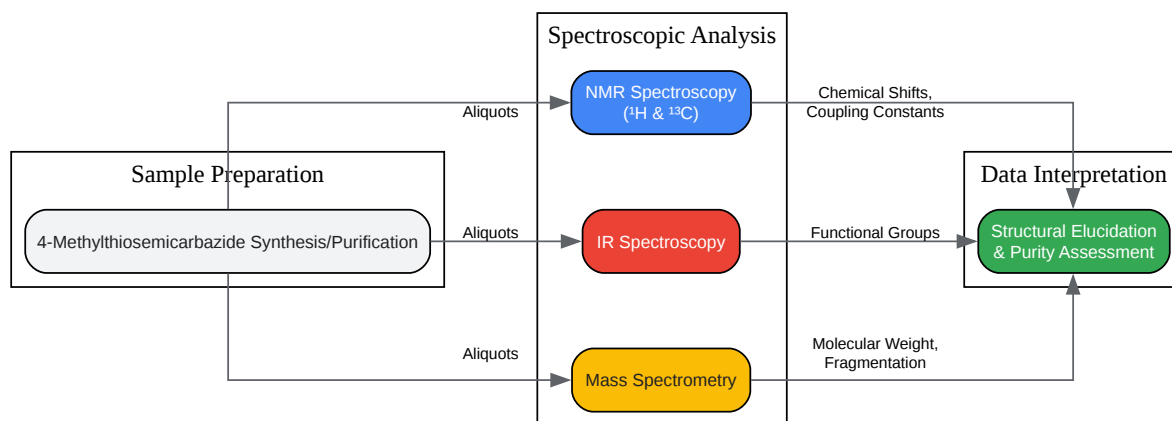
m/z	Possible Fragment
105	$[M]^+$ (Molecular Ion)
74	$[M - \text{NHCH}_3]^+$
60	$[\text{CH}_3\text{NHCS}]^+$
44	$[\text{NH}_2\text{CS}]^+$
30	$[\text{CH}_3\text{NH}]^+$

Interpretation of the Mass Spectrum:

The mass spectrum will show a molecular ion peak $[M]^+$ at m/z 105, confirming the molecular weight of **4-Methylthiosemicarbazide**.^[10] The fragmentation pattern provides further structural confirmation. Common fragmentation pathways include the loss of the methylamino group, cleavage of the N-N bond, and other characteristic fragmentations of the thiosemicarbazide core.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of **4-Methylthiosemicarbazide**.



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Caption: Workflow for the spectroscopic characterization of **4-Methylthiosemicarbazide**.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and validated fingerprint for the identification and characterization of **4-Methylthiosemicarbazide**. The combination of NMR, IR, and Mass Spectrometry allows for an unambiguous determination of its molecular structure and purity. For researchers in drug development and synthetic chemistry, a thorough understanding of these spectroscopic techniques and the interpretation of the resulting data is essential for advancing their research and ensuring the quality and identity of their synthesized compounds. The methodologies and data provided herein serve as a reliable reference for the analysis of **4-Methylthiosemicarbazide** and related thiosemicarbazone derivatives.

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